5-(4-Nitrophenyl)-1,2,4-triazin-3-amine
Description
Structure
3D Structure
Properties
CAS No. |
886497-42-3 |
|---|---|
Molecular Formula |
C9H7N5O2 |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-1,2,4-triazin-3-amine |
InChI |
InChI=1S/C9H7N5O2/c10-9-12-8(5-11-13-9)6-1-3-7(4-2-6)14(15)16/h1-5H,(H2,10,12,13) |
InChI Key |
SFENYYGTKANNSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=NC(=N2)N)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 5 4 Nitrophenyl 1,2,4 Triazin 3 Amine and Its Analogs
Strategic Approaches to 1,2,4-Triazine (B1199460) Ring Construction
The formation of the 1,2,4-triazine ring is the cornerstone of synthesizing the target compound and its analogs. Key strategies involve the careful selection of precursors that will form the N-N, N-C, and C-C bonds of the heterocyclic core.
Condensation reactions are a fundamental and widely used method for constructing the 1,2,4-triazine skeleton. A prevalent approach involves the cyclocondensation of α-dicarbonyl compounds (1,2-diketones) with amidrazones or related derivatives. researchgate.net For instance, the reaction of benzil (B1666583) (a 1,2-diketone) with amidrazone hydrochlorides in a basic aqueous solution is an efficient method for synthesizing 3-heteroaryl-5,6-diphenyl-1,2,4-triazines. researchgate.net
Another common variation is a three-component reaction involving an acid hydrazide, an α-dicarbonyl compound, and an ammonium (B1175870) source, typically ammonium acetate (B1210297). researchgate.nettandfonline.com This one-pot synthesis is advantageous due to its operational simplicity. For example, various 3,5,6-trisubstituted-1,2,4-triazines have been prepared by reacting acid hydrazides and 1,2-dicarbonyl compounds with ammonium acetate in glacial acetic acid. researchgate.net The synthesis of 3-glycopyranosyl-1,2,4-triazines has also been achieved through the cyclocondensation of C-glycosyl formamidrazones with 1,2-dicarbonyl derivatives, demonstrating the versatility of this method. mdpi.com
Nucleophilic substitution reactions are crucial for introducing functional groups onto a pre-existing triazine ring or its precursors. The unique chemistry of 2,4,6-trichloro-1,3,5-triazine (TCT), a related triazine isomer, illustrates the principles of temperature-controlled sequential nucleophilic aromatic substitution (SNAr). arkat-usa.orgfrontiersin.org Different nucleophiles can replace the chlorine atoms at varying temperatures: the first substitution often occurs at 0 °C, the second at room temperature, and the third under heating. arkat-usa.org
In the context of 1,2,4-triazines, nucleophilic substitution is vital for introducing the 3-amino group. For example, starting from a 3-thioxo or 3-methylthio substituted 1,2,4-triazine, a common precursor, the sulfur-containing group can be replaced by an amino group via reaction with ammonia (B1221849) or hydrazine (B178648). The reactivity of 1,2,4-triazine N-oxides towards nucleophiles is particularly high, allowing for the substitution of hydrogen atoms. researchgate.net The addition of Grignard reagents to 1,2,4-triazine 4-oxides, followed by aromatization, is a known method for synthesizing 5-aryl-substituted 1,2,4-triazines. researchgate.net This highlights a potential route for introducing the 5-(4-nitrophenyl) moiety.
Cyclization and annulation strategies provide powerful and efficient routes to the 1,2,4-triazine core. Among these, inverse electron-demand Diels-Alder (IEDDA) reactions, a type of [4+2] cycloaddition, are particularly noteworthy. In this approach, the 1,2,4-triazine ring acts as an electron-deficient diene, reacting with electron-rich dienophiles. mdpi.comresearchgate.net
More direct synthetic methods involve [4+2] domino annulation reactions using simple, readily available starting materials like ketones, aldehydes, and alkynes. rsc.orgdntb.gov.uaresearchgate.net These strategies are highly efficient and can produce moderate to high yields of 1,2,4-triazine derivatives. rsc.orgdntb.gov.ua One such domino reaction involves the interaction of amidrazones with ketones or alkynes to construct the triazine ring. researchgate.net The reaction of arylhydrazonomalononitriles with dimethylformamide dimethylacetal (DMFDMA) leads to cyclization, forming dihydro-1,2,4-triazine-6-carbonitriles. nih.gov These intermediates can be further cyclized to create fused pyrazolo-1,2,4-triazine systems. nih.gov
Visible-light-mediated desulfurative cyclization has also been developed for synthesizing fused 3-amino- rsc.orgmdpi.comresearchgate.net-triazolo pyridine (B92270) derivatives from 2-hydrazinopyridine (B147025) and isothiocyanate, showcasing a modern and environmentally friendly approach to forming related heterocyclic systems. acs.org
Tandem reactions, also known as domino or cascade reactions, involve a sequence of intramolecular reactions where the subsequent reaction is triggered by the functionality formed in the previous step. These processes are highly efficient as they allow the construction of complex molecules in a single operation without isolating intermediates.
The synthesis of 1,2,4-triazine derivatives via [4+2] domino annulation is a prime example of a tandem process. rsc.org These one-pot procedures combine multiple bond-forming events sequentially to rapidly build the heterocyclic core from simple acyclic precursors. For instance, a rhodium-catalyzed reaction of N-acylhydrazones with N-sulfonyl-1,2,3-triazoles generates common intermediates that undergo subsequent intramolecular cyclization under mild conditions to yield 3,6-disubstituted- and 3,5,6-trisubstituted-1,2,4-triazines. organic-chemistry.org
Advanced Synthetic Techniques and Reaction Conditions
To improve the efficiency, yield, and environmental footprint of 1,2,4-triazine synthesis, advanced techniques are often employed.
Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating the synthesis of heterocyclic compounds, including 1,2,4-triazines. mdpi.comnih.gov This technique significantly reduces reaction times, often from hours to minutes or seconds, while frequently improving yields. researchgate.net
Microwave irradiation has been successfully applied to the one-pot, three-component condensation reaction of acid hydrazides, dicarbonyl compounds, and ammonium acetate. tandfonline.com Conducting this reaction on a solid support like silica (B1680970) gel in a "dry media" approach can further enhance efficiency and simplify work-up procedures. researchgate.nettandfonline.com Microwave heating has also been used for the synthesis of fused 1,2,4-triazines and other derivatives, demonstrating its broad applicability in this area of heterocyclic chemistry. mdpi.comresearchgate.netnih.govacs.org
The table below summarizes various microwave-assisted synthetic approaches for 1,2,4-triazine derivatives.
| Reactants | Product Type | Conditions | Advantages | Reference |
|---|---|---|---|---|
| Acid hydrazide, α-diketone, ammonium acetate | 3,5,6-Trisubstituted-1,2,4-triazines | Microwave irradiation, silica gel, triethylamine | High yield, short reaction time, easy work-up | tandfonline.com |
| 4-amino-3-mercapto-6-[2-(2-thienyl)vinyl]-1,2,4-triazin-5(4H)-one + bifunctional compounds | Fused heterobicyclic nitrogen systems | Microwave irradiation, solvent-free | Rapid, efficient | mdpi.comnih.gov |
| Aromatic/heteroaromatic ketones | 5,6-substituted-3-hydrazinyl-1,2,4-triazines | Microwave-assisted, one-pot, three-step, metal-free [4+2] procedure | Direct synthesis from commercially available ketones | researchgate.net |
| 2-aryloxymethylbenzimidazole-1-acetylhydrazines + phenacyl bromides | 3,6-disubstituted-1,2,4-triazines with benzimidazole (B57391) moiety | Microwave-assisted condensation, DMF | Short reaction time, simple operation, high yields | researchgate.net |
Solvent-Free Reaction Conditions
In alignment with the principles of green chemistry, solvent-free reaction conditions have been developed for the synthesis and functionalization of 1,2,4-triazine derivatives. These methods aim to reduce environmental impact by eliminating volatile organic solvents, often leading to improved efficiency, simpler purification processes, and better atom economy.
One notable solvent-free approach involves the ipso-substitution of a cyano group on the 1,2,4-triazine ring. A convenient method has been reported for the synthesis of 3,6-diaryl-5-alkoxy-1,2,4-triazines by reacting 5-cyano-3,6-diaryl-1,2,4-triazines with higher alcohols without any solvent. chimicatechnoacta.ru This reaction provides a direct pathway to functionalize the C5 position of the triazine core. chimicatechnoacta.ru The advantages of this methodology include operational simplicity, the absence of catalysts, and high yields, making it an attractive and sustainable synthetic route.
The use of microwave irradiation in "dry media" is another prominent solvent-free technique. cem.com In this method, reagents are adsorbed onto mineral oxides like alumina (B75360) or silica gel. The impregnated solid support is then subjected to microwave irradiation, which can dramatically accelerate reaction times. cem.com After the reaction, the product is simply extracted from the solid support with a solvent. cem.com This technique has been successfully applied to the synthesis of various heterocyclic compounds, including novel 1,2,4-triazines, demonstrating its potential for creating diverse chemical libraries efficiently and cleanly. cem.com
| Advantage | Description | Relevance to 1,2,4-Triazine Synthesis |
|---|---|---|
| Environmental Friendliness | Eliminates the use of volatile and often toxic organic solvents, reducing chemical waste and environmental pollution. | Aligns with green chemistry principles for sustainable synthesis of triazine analogs. chimicatechnoacta.ru |
| Increased Efficiency | Higher concentrations of reactants can lead to significantly faster reaction rates and shorter overall synthesis times. Microwave-assisted solvent-free methods are particularly effective in accelerating reactions. cem.com | Allows for the rapid production of 1,2,4-triazine derivatives. cem.com |
| Simplified Workup | Products can often be isolated by simple filtration or extraction, avoiding complex chromatographic purification. | Reduces time and resources spent on purifying the final triazine compounds. cem.com |
| High Yields | The absence of solvent can favor the desired reaction pathway, leading to higher yields of the target molecule. | Improves the overall efficiency of the synthetic process for functionalized 1,2,4-triazines. chimicatechnoacta.ru |
Solid-Supported Synthesis
Solid-phase organic synthesis (SPOS) has become a cornerstone technique for combinatorial chemistry and the rapid generation of compound libraries for drug discovery. nih.gov This methodology has been successfully applied to the synthesis of 1,2,4-triazine derivatives, particularly 1,2,4-triazinones, which are analogs of pyrimidine (B1678525) bases found in nucleic acids. nih.govresearchgate.net The approach involves anchoring a starting material to a solid support (resin), performing a series of chemical transformations, and finally cleaving the desired product from the resin. nih.gov
An efficient parallel solid-phase synthesis of 1,6-disubstituted-1,2,4-triazin-3-ones has been developed starting from p-methylbenzhydrylamine (MBHA) resin. nih.gov The synthesis begins by coupling a Boc-protected amino acid to the resin. nih.gov Following deprotection and a sequence of reactions including reductive alkylation, nitrosation, reduction of the nitroso group to a hydrazine, and cyclization, the final 1,2,4-triazin-3-one products are cleaved from the solid support in good yield and purity. nih.gov This multi-step process allows for the introduction of diversity at two different positions on the triazine scaffold. nih.gov
Another reported solid-supported methodology focuses on creating arylpiperazinylbutyl derivatives of 4,5-dihydro-1,2,4-triazin-6(1H)-one. researchgate.net In this strategy, the triazinone scaffold is constructed from Fmoc-protected glycine (B1666218) anchored to the resin. researchgate.net The synthesis involves generating a thioamide intermediate using Lawesson's reagent, followed by cyclization and cleavage from the resin with hydrazine to yield the final products. researchgate.net This method demonstrates the utility of solid-phase techniques in constructing complex heterocyclic systems for biological screening. researchgate.net
| Step | Description | Example Reagents/Conditions |
|---|---|---|
| 1. Resin Functionalization | An amino acid is coupled to a solid support, such as MBHA resin. | Boc-amino acid, DIC, HOBt in DMF. nih.gov |
| 2. Introduction of Diversity (R1) | After deprotection, a substituent is introduced via reductive alkylation. | Aldehyde or ketone, NaBH(OAc)3. nih.gov |
| 3. Hydrazine Formation | The secondary amine on the resin is converted to a hydrazine. This can be achieved via nitrosation followed by reduction. | tert-Butyl nitrite (B80452) for nitrosation; borane (B79455) for reduction. nih.gov |
| 4. Cyclization | The resin-bound hydrazine is cyclized to form the 1,2,4-triazinone ring. | 1,1'-Carbonyldiimidazole (CDI). nih.gov |
| 5. Cleavage | The final product is cleaved from the solid support. | Trifluoroacetic acid (TFA). nih.gov |
Derivatization and Functionalization of the 1,2,4-Triazine Scaffold
Introduction of Nitrophenyl Moieties
The introduction of a nitrophenyl group, specifically the 4-nitrophenyl moiety, onto the 1,2,4-triazine scaffold is a key step in the synthesis of the target compound and its analogs. This functional group can be incorporated through various synthetic strategies, often by using a precursor that already contains the nitrophenyl ring.
One common method involves the cyclization of a precursor containing the desired nitrophenyl group. For instance, the synthesis of 5-methyl-3-methylthio-6-(4-nitrophenyl)-1,2,4-triazine is achieved by refluxing 2-hydroxyimino-4'-nitropropiophenone thiosemicarbazone with potassium carbonate in water. acs.org In this reaction, the 4-nitrophenyl group is part of the propiophenone (B1677668) starting material and is retained throughout the cyclization process that forms the triazine ring. acs.org
In other cases, the nitrophenyl moiety is part of an α-amino ester used in a (3+3)-annulation reaction. The synthesis of (S)-5-(1-Methylethyl)-1-(4-nitrophenyl)-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one demonstrates this approach, where a nitrile imine reacts with a valine derivative to construct the heterocyclic ring. mdpi.com Similarly, related compounds bearing the 1-(4-nitrophenyl) substituent have been synthesized using this methodology. mdpi.com
| Compound Name | Synthetic Strategy | Precursor Containing Nitrophenyl Group |
|---|---|---|
| 5-methyl-3-methylthio-6-(4-nitrophenyl)-1,2,4-triazine | Cyclization | 2-hydroxyimino-4'-nitropropiophenone thiosemicarbazone acs.org |
| (S)-5-(1-Methylethyl)-1-(4-nitrophenyl)-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one | (3+3)-Annulation | N-(4-nitrophenyl) substituted hydrazonoyl chloride mdpi.com |
| (S)-1-(4-Nitrophenyl)-5-phenyl-3-trifluoromethyl-4,5-dihydro-1,2,4-triazin-6(1H)-one | (3+3)-Annulation | N-(4-nitrophenyl) substituted hydrazonoyl chloride mdpi.com |
Modification of Amino Substituents
The amino group at the C3 position of the 1,2,4-triazine scaffold is a key site for derivatization, allowing for the synthesis of a wide range of analogs with potentially diverse properties. Modification strategies often involve nucleophilic substitution reactions where the amino group acts as the nucleophile.
A more direct modification involves the reaction of the amino group with various electrophiles. For instance, new series of benzenesulfonamide (B165840) derivatives with a 1,3,5-triazine (B166579) core have been synthesized through a two-step nucleophilic substitution of chlorine atoms on cyanuric chloride. researchgate.net In these syntheses, amino-functionalized linkers are reacted to build more complex structures, demonstrating a method where amino substituents are integral to the derivatization strategy. researchgate.net
Furthermore, green and efficient methods have been developed for the synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines via the ipso-substitution of a cyano-group. 5z.com This solvent-free reaction pathway allows for the direct introduction of various substituted amino groups onto the triazine ring, highlighting a versatile method for modifying amino substituents under environmentally friendly conditions. 5z.com
| Modification Strategy | Description | Example Application |
|---|---|---|
| Scaffold Elaboration | The amino group is present as a stable substituent while other parts of the triazine ring are modified. | Bromination and subsequent Suzuki coupling of 3-amino-5-aryl-1,2,4-triazines. cem.com |
| Nucleophilic Substitution | The amino group acts as a nucleophile to react with electrophilic reagents, forming new bonds and adding functionality. | Reaction of amino-linkers with cyanuric chloride to form complex sulfonamide derivatives. researchgate.net |
| Direct Introduction via ipso-Substitution | A leaving group (e.g., cyano) on the triazine ring is directly replaced by a primary or secondary amine. | Solvent-free synthesis of 5-(aryl/alkyl)amino-1,2,4-triazines from 5-cyano-1,2,4-triazines. 5z.com |
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Molecular Structure and Energetics
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. Methodologies like Density Functional Theory (DFT) and ab initio calculations are powerful tools for elucidating molecular geometry, stability, and electronic characteristics.
Density Functional Theory (DFT) Applications
No specific peer-reviewed studies applying Density Functional Theory (DFT) to analyze the molecular structure and energetics of 5-(4-Nitrophenyl)-1,2,4-triazin-3-amine could be identified. Such studies on related triazine derivatives often employ functionals like B3LYP with various basis sets (e.g., 6-311++G(d,p)) to optimize the molecular geometry and calculate thermodynamic parameters. However, without a dedicated study, specific data for the title compound remains uncharacterized.
Ab Initio Methods
Similarly, there is no available research that utilizes ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), to investigate this compound. While ab initio calculations provide a high level of theory for determining electronic structure and energies, they have not been specifically applied to this molecule in the reviewed literature.
Analysis of Electronic Structure (HOMO-LUMO, Molecular Orbitals, Charge Distribution)
The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's chemical reactivity and electronic transitions. The HOMO-LUMO energy gap is a key indicator of molecular stability. Unfortunately, specific values for the HOMO-LUMO gap, molecular orbital diagrams, and charge distribution maps for this compound have not been reported.
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation are essential for predicting how a molecule might interact with biological systems, which is particularly important in drug discovery and materials science.
Molecular Docking Investigations of Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a ligand to a protein's active site. There are no published molecular docking studies that specifically investigate the interactions of this compound with any biological target. While docking studies have been performed on other 1,2,4-triazine (B1199460) derivatives against various enzymes and receptors, the binding affinity and interaction patterns for the title compound are unknown.
Quantitative Structure-Activity Relationship (QSAR) Methodologies and Predictive Modeling
Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models used in the chemical and biological sciences and engineering. These models relate the quantitative chemical structure of a compound to its biological activity. No QSAR studies that include this compound within their dataset have been found. Therefore, no predictive models for its activity based on its structural features are available.
Conformational Analysis
No specific studies detailing the conformational analysis of this compound, such as potential energy surface scans or dihedral angle calculations, were found in the public domain. Such an analysis would typically involve computational methods to determine the most stable spatial arrangements of the molecule, focusing on the rotation around the single bond connecting the nitrophenyl and triazine rings.
Theoretical Predictions of Spectroscopic Parameters
There are no available publications that provide theoretically predicted spectroscopic parameters (e.g., NMR chemical shifts, IR vibrational frequencies) for this compound. This type of research would involve quantum chemical calculations (like Density Functional Theory, DFT) to compute the molecule's spectroscopic properties, which are then often compared with experimental data to validate the computational model.
Structure Activity Relationship Sar Investigations
Methodologies for SAR Elucidation in 1,2,4-Triazine (B1199460) Derivatives
A variety of methodologies are employed to understand the SAR of 1,2,4-triazine derivatives, ranging from computational modeling to empirical biological testing. These techniques provide a comprehensive picture of how chemical modifications translate into pharmacological effects.
Computational and In Silico Methods:
Quantitative Structure-Activity Relationship (QSAR): QSAR is a primary tool used to correlate physicochemical properties of compounds with their biological activities. For nitroaromatic compounds, QSAR studies often highlight the importance of electronic and lipophilic parameters. Descriptors such as the energy of the lowest unoccupied molecular orbital (E_LUMO), the lipophilicity parameter (logP), and molar refractivity can quantitatively predict the toxicity or activity of compounds containing a nitrophenyl group nih.gov. These models are crucial for predicting the potency of new analogues before synthesis.
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. For 1,2,4-triazine derivatives investigated as kinase inhibitors, docking studies help visualize how the triazine core and its substituents fit into the ATP-binding pocket, revealing key hydrogen bonds and hydrophobic interactions that are essential for activity nih.gov.
Synthetic and Biological Evaluation Methods:
Analogue Synthesis: The cornerstone of SAR studies is the synthesis of a series of related compounds where specific parts of the molecule are systematically varied. For 1,2,4-triazines, this involves creating derivatives with different substituents on the triazine core to explore the impact on activity. For instance, studies on 3,5,6-trisubstituted 1,2,4-triazines involve producing a wide range of analogues to probe the structural requirements of each position of the triazine ring nih.gov.
Molecular Hybridization: This approach combines structural motifs from different bioactive molecules to create a new hybrid compound with potentially enhanced activity or a novel mechanism of action. This strategy has been successfully used in designing 3-amino-1,2,4-triazine derivatives with potent anticancer properties nih.govnih.gov.
In Vitro Biological Assays: Synthesized compounds are subjected to a battery of in vitro tests to determine their biological effects. These include antimicrobial assays (e.g., determining Minimum Inhibitory Concentration against various bacterial strains) and anticancer screenings (e.g., measuring cytotoxicity against cancer cell lines like pancreatic ductal adenocarcinoma cells) nih.govmedjchem.com.
Impact of Nitrophenyl Substitution on Molecular Interactions and Bioactivity
The unique structure of nitroaromatic compounds, where the nitro group delocalizes π-electrons from the aromatic ring, is key to their various applications and biological effects nih.gov. This electron deficiency can make the molecule more susceptible to bioreduction within cells, a process often linked to the mechanism of action for some nitroaromatic drugs. Furthermore, the nitro group can participate in crucial molecular interactions. Its presence can enhance binding affinity with biological targets through the formation of specific hydrogen bonds or other electrostatic interactions.
Role of Amine Substituents on Activity Profiles
The 3-amino group is a key functional handle that can be modified to fine-tune the pharmacological properties of the molecule. The primary amine (-NH2) can act as a hydrogen bond donor, which is often crucial for anchoring the molecule within a biological target's binding site.
SAR studies on related 3,5-disubstituted amino-1,2,4-triazines have demonstrated that modifying the substituent on this amino group can drastically alter biological activity. In a series of N-(2-(5-amino-3-(arylamino)-1,2,4-triazin-6-yl)-4-nitrophenyl)-2,2,2-trifluoroacetamides, different aryl groups were attached to the 3-amino position to investigate the effect on antibacterial properties. The results showed that the nature of the aryl substituent significantly influenced the compound's efficacy against various bacterial strains.
For example, substitution with a 4-chlorophenyl group resulted in notable activity against Bacillus subtilis and Staphylococcus aureus, while a 4-methylphenyl substituent conferred strong activity against Micrococcus luteus. This highlights the sensitivity of the biological activity to even minor changes in the substitution pattern at the 3-amino position. These findings underscore that the amine group is not merely a passive part of the scaffold but an active participant in molecular interactions that can be optimized to enhance potency and selectivity.
| Compound | Aryl Substituent (Ar) at 3-Amino Position | Activity against Bacillus subtilis | Activity against Streptococcus faecalis | Activity against Micrococcus luteus | Activity against Staphylococcus aureus |
|---|---|---|---|---|---|
| 1 | 4-Chlorophenyl | ++ | + | + | ++ |
| 2 | 4-Methylphenyl | + | - | +++ | + |
| 3 | 4-Methoxyphenyl | + | - | + | + |
| 4 | Phenyl | + | - | - | - |
Stereochemical Considerations in SAR Studies
For the parent compound, 5-(4-Nitrophenyl)-1,2,4-triazin-3-amine, stereochemistry is not a factor as the molecule is planar and does not possess any chiral centers. However, stereochemical considerations can become highly relevant when substituents are introduced that create chirality.
For instance, if the 3-amino group is substituted with a chiral moiety (e.g., a chiral alkyl or aryl group), it would result in a pair of enantiomers. These enantiomers could exhibit different biological activities, as they may interact differently with chiral biological targets such as enzymes and receptors. This phenomenon, known as stereoselectivity, is a fundamental concept in pharmacology. While specific SAR studies focusing on the stereochemistry of derivatives of this compound are not widely reported, it remains a potential avenue for future drug design and optimization efforts to enhance therapeutic efficacy and reduce potential side effects.
An article on the advanced analytical techniques for the structural elucidation and characterization of the chemical compound “this compound” cannot be generated as requested.
A thorough search of scientific literature and chemical databases did not yield specific experimental data for the spectroscopic and crystallographic analysis of this particular compound. The required detailed research findings, including data for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, Mass Spectrometry (MS), and Single Crystal X-ray Diffraction (XRD), are not available in the public domain for "this compound".
Consequently, the creation of an accurate and informative article that strictly adheres to the provided outline and includes the mandated data tables is not possible at this time. Data for related but structurally different compounds were found, but could not be used as a substitute due to the strict requirement to focus solely on the specified chemical entity.
Advanced Analytical Techniques for Structural Elucidation and Compound Characterization
Chromatographic Separation and Analysis Techniques
Chromatographic techniques are fundamental in the analytical workflow for the separation, identification, and quantification of 5-(4-Nitrophenyl)-1,2,4-triazin-3-amine and its related impurities or metabolites. These methods exploit the differential partitioning of the analyte between a stationary phase and a mobile phase to achieve separation.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile and thermally labile compounds like many triazine derivatives. The separation is based on the distribution of the analyte between a solid stationary phase (packed in a column) and a liquid mobile phase, which is pumped through the column at high pressure.
In the analysis of triazine compounds, reversed-phase HPLC (RP-HPLC) is frequently employed. This method utilizes a nonpolar stationary phase, typically octadecyl (C18) or octyl (C8) bonded silica (B1680970), and a polar mobile phase, such as a mixture of water with acetonitrile or methanol. The retention of compounds in RP-HPLC is primarily governed by hydrophobic interactions; more nonpolar compounds are retained longer on the column.
For the analysis of this compound, a C18 column would be a suitable choice due to the aromatic nature of the phenyl and nitrophenyl groups. A gradient elution, where the composition of the mobile phase is changed over time, can be optimized to achieve efficient separation from potential impurities or related compounds. The mobile phase would likely consist of an aqueous component, possibly buffered to control the ionization state of the amine group, and an organic modifier like acetonitrile. Detection is commonly performed using a UV-Vis detector, as the conjugated aromatic system and the nitro group in the target molecule are strong chromophores, likely exhibiting maximum absorbance at a specific wavelength in the UV region.
Table 1: Illustrative HPLC Parameters for Triazine Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water (often with 0.1% formic acid or TFA) |
| Mobile Phase B | Acetonitrile or Methanol |
| Elution Mode | Gradient or Isocratic |
| Flow Rate | 0.5 - 1.5 mL/min |
| Column Temperature | 25 - 40 °C |
| Detection | UV-Vis (e.g., at 220 nm or 254 nm) |
| Injection Volume | 5 - 20 µL |
Gas Chromatography (GC)
Gas Chromatography (GC) is a powerful separation technique for volatile and thermally stable compounds. In GC, the mobile phase is an inert gas (the carrier gas), and the stationary phase is a high-boiling-point liquid coated on a solid support, contained within a long, thin capillary column.
The applicability of GC for the analysis of this compound is contingent on its volatility and thermal stability. Due to the presence of polar functional groups (amine and nitro groups) and a relatively high molecular weight, the compound may exhibit low volatility and could potentially degrade at the high temperatures typically used in GC inlets and columns. Therefore, derivatization might be necessary to increase its volatility and thermal stability. Common derivatization techniques for compounds with active hydrogens, such as amines, include silylation or acylation.
When coupled with a mass spectrometer (GC-MS), this technique provides not only retention time data for identification but also mass spectra, which offer valuable structural information. The mass spectrum is generated by ionizing the eluted compound and separating the resulting ions based on their mass-to-charge ratio, creating a unique fragmentation pattern that serves as a molecular fingerprint.
For the analysis of aromatic amines, GC-MS has been shown to be a highly sensitive and selective method, often after a derivatization step. researchgate.net Although specific GC methods for this compound are not detailed in the provided search results, the general principles of GC analysis for related nitrogen-containing heterocyclic compounds would apply. The choice of a suitable capillary column, typically with a nonpolar or medium-polarity stationary phase, and the optimization of the temperature program are crucial for achieving good separation.
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition (typically carbon, hydrogen, nitrogen, and sulfur) of a compound. This is a crucial step in the characterization of a newly synthesized molecule like this compound, as it provides direct evidence for its empirical formula. Modern elemental analysis is predominantly performed using automated CHNS analyzers. tamu.edu
The principle of CHNS analysis involves the complete combustion of a small, precisely weighed amount of the sample in a high-temperature furnace in the presence of oxygen. eurofins.inmeasurlabs.com This process converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and sulfur to sulfur dioxide (SO₂). These combustion products are then separated by a gas chromatography column and quantified using a thermal conductivity detector (TCD). ubc.ca The instrument is calibrated using certified standards with known elemental compositions.
For this compound, with the molecular formula C₉H₇N₅O₂, the theoretical elemental composition can be calculated. An experimental determination of the C, H, and N percentages that closely match the theoretical values provides strong confirmation of the compound's purity and identity. The accuracy of elemental analysis is typically within ±0.4% of the theoretical values. researchgate.net
A study on the closely related compound, 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol, demonstrated the use of CHNS analysis for its characterization. uobabylon.edu.iqsemanticscholar.orgnih.gov While the elemental composition differs slightly due to the different molecular formula, the principle and application of the technique are identical.
**Table 2: Theoretical Elemental Composition of this compound (C₉H₇N₅O₂) **
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 49.77 |
| Hydrogen | H | 1.008 | 7 | 7.056 | 3.25 |
| Nitrogen | N | 14.007 | 5 | 70.035 | 32.25 |
| Oxygen | O | 15.999 | 2 | 31.998 | 14.73 |
| Total | 217.188 | 100.00 |
Thermal Analysis (e.g., TGA-DTG)
Thermal analysis encompasses a group of techniques that measure the physical and chemical properties of a substance as a function of temperature or time while the substance is subjected to a controlled temperature program. For the characterization of this compound, Thermogravimetric Analysis (TGA) and Derivative Thermogravimetry (DTG) are particularly valuable for assessing its thermal stability and decomposition profile.
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated, cooled, or held at a constant temperature. The resulting plot of mass versus temperature, known as a TGA curve, provides information about thermal stability, decomposition temperatures, and the composition of the material.
Derivative Thermogravimetry (DTG) is the first derivative of the TGA curve, plotting the rate of mass change as a function of temperature. The DTG curve shows peaks at temperatures where the rate of mass loss is at a maximum, allowing for a more precise determination of the onset and completion temperatures of thermal events.
Studies on the thermal behavior of various triazine derivatives have shown that they can exhibit high thermal stability. bohrium.com For instance, the thermal decomposition of a Schiff base ligand derived from 4-amino-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol and its metal complexes were investigated using TGA-DTG. semanticscholar.org The analysis revealed the decomposition stages of the compounds, including the loss of water molecules and the subsequent degradation of the organic ligand at higher temperatures.
For this compound, a TGA-DTG analysis would reveal its decomposition pattern. A typical experiment would involve heating a small sample of the compound in an inert atmosphere (e.g., nitrogen) at a constant heating rate. The TGA curve would show one or more steps corresponding to mass loss events, and the DTG curve would indicate the temperatures of maximum decomposition rates for each step. This information is crucial for understanding the thermal limits of the compound and can provide insights into its decomposition mechanism. The thermal stability of related fused triazinones bearing a nitrophenyl group has also been investigated, indicating that the decomposition often occurs in distinct stages.
Table 3: Hypothetical TGA-DTG Data Interpretation for a Triazine Derivative
| Temperature Range (°C) | Mass Loss (%) | DTG Peak (°C) | Interpretation |
|---|---|---|---|
| 50 - 150 | ~2% | 120 | Loss of adsorbed water or solvent |
| 250 - 400 | ~45% | 350 | Major decomposition of the triazine ring and substituent groups |
| > 400 | ~30% | 500 | Further degradation of intermediate products |
| Final Residue | ~23% | - | Char residue at the final temperature |
Mechanistic Research on Biological Activity in Vitro Focus
Molecular Target Identification and Binding Mechanisms
The molecular structure of 5-(4-Nitrophenyl)-1,2,4-triazin-3-amine, featuring a 1,2,4-triazine (B1199460) core, an amino group, and a nitrophenyl substituent, suggests several potential avenues for interaction with biological macromolecules.
The 1,2,4-triazine scaffold is a recognized pharmacophore in the design of various enzyme inhibitors.
Pyruvate Dehydrogenase Kinase (PDK): A number of 3-amino-1,2,4-triazine derivatives have been identified as potent and selective inhibitors of PDKs, particularly the PDK1 isoform. mdpi.comnih.govunipd.itunipd.it These kinases are crucial in cancer cell metabolism, and their inhibition can disrupt the Warburg effect. mdpi.com The inhibitory mechanism of these compounds typically involves binding to the ATP-binding site of the kinase. unipd.it Given its structural similarity, this compound could potentially exhibit similar PDK inhibitory activity.
Cyclooxygenase (COX): Diarylheterocyclic structures are a common feature in selective COX-2 inhibitors. nih.gov While direct evidence for this compound is lacking, other triazine derivatives have been explored for their anti-inflammatory properties, which are often mediated through COX inhibition. ijpsr.inforesearchgate.net
Dihydrofolate Reductase (DHFR): The triazine ring is a key structural element in several DHFR inhibitors, which are used as anticancer and antimicrobial agents. mdpi.comresearchgate.net These inhibitors function by mimicking the binding of the natural substrate, dihydrofolate, thereby blocking the synthesis of tetrahydrofolate and disrupting DNA synthesis. mdpi.comresearchgate.net Nonclassical antifolates based on triazine scaffolds have shown significant DHFR inhibitory activity. mdpi.comrsc.org The potential for this compound to act as a DHFR inhibitor would depend on its ability to fit within the enzyme's active site and form key interactions. Some 2-amino-4-oxo-5-arylthio-substituted antifolates, including a 4-nitrophenyl analogue, have demonstrated potent dual inhibitory activities against human TS and DHFR. nih.gov
Table 1: Potential Enzyme Targets and Inhibition Mechanisms
| Enzyme Target | Potential Mechanism of Inhibition | Relevant Structural Features |
|---|---|---|
| Pyruvate Dehydrogenase Kinase (PDK) | Competitive binding at the ATP pocket | 3-Amino-1,2,4-triazine core |
| Cyclooxygenase (COX) | Interference with the arachidonic acid pathway | Diarylheterocyclic-like structure |
| Dihydrofolate Reductase (DHFR) | Substrate mimicry, blocking the active site | Triazine core, amino substitution |
Derivatives of 1,2,4-triazine have been investigated as ligands for various G-protein-coupled receptors (GPCRs). For instance, certain 1,2,4-triazine derivatives have been identified as antagonists of the G-protein-coupled receptor 84 (GPR84), which is implicated in inflammatory diseases. nih.gov Additionally, the broader triazine class has been explored for activity at adenosine (B11128) and serotonin (B10506) receptors. nih.govnih.gov The ability of this compound to act as a receptor antagonist or agonist would be determined by its specific three-dimensional shape and its capacity to bind to the orthosteric or allosteric sites of a given receptor.
The presence of a 4-nitrophenyl group, a strong electron-withdrawing moiety, in conjunction with the electron-rich amino-triazine core, suggests the potential for intramolecular charge transfer. mdpi.comarxiv.org Such electronic properties are relevant in various biological processes, including redox reactions and interactions with electron transfer proteins. Some 1,3,5-triazine (B166579) derivatives have been developed as electron-transporting materials in organic light-emitting diodes (OLEDs), highlighting the capacity of the triazine core to facilitate electron mobility. rsc.orgpsu.eduresearchgate.net The electron-accepting nature of the nitrophenyl group could enable the molecule to participate in biological electron transfer chains.
The 1,2,4-triazin-3-amine (B72006) structure presents multiple sites for hydrogen bonding. The amino group can act as a hydrogen bond donor, while the nitrogen atoms of the triazine ring can act as hydrogen bond acceptors. chim.itnih.gov These interactions are fundamental for the specific recognition and binding of the molecule to the active sites of enzymes and receptors. nih.gov Furthermore, the nitrogen atoms of the triazine ring are capable of coordinating with metal ions. academie-sciences.fr This property could be relevant for the inhibition of metalloenzymes or for influencing metal-dependent signaling pathways.
In Vitro Experimental Methodologies for Mechanistic Elucidation
To investigate the potential mechanisms of action of this compound, a range of in vitro experimental techniques would be employed. These methodologies are standard in drug discovery and mechanistic biology.
Table 2: In Vitro Methodologies for Mechanistic Studies
| Methodology | Purpose | Example Application |
|---|---|---|
| Enzyme Inhibition Assays | To determine the inhibitory potency (e.g., IC50) against specific enzymes. | Testing against a panel of kinases (PDK, EGFR, etc.), COX, or DHFR. mdpi.com |
| Radioligand Binding Assays | To assess the affinity of the compound for specific receptors. | Determining Ki values for adenosine, serotonin, or other GPCRs. nih.gov |
| Cell-Based Reporter Assays | To measure functional activity (agonism or antagonism) at a specific receptor. | Luciferase or β-arrestin recruitment assays for GPCRs. |
| Cytotoxicity Assays (e.g., MTT, MTS) | To evaluate the effect of the compound on the viability of cancer cell lines. | Determining GI50 values against cell lines such as A549, MCF-7, and Jurkat. researchgate.netnih.gov |
| Flow Cytometry | To analyze the effects on the cell cycle and apoptosis. | Staining with propidium (B1200493) iodide or Annexin V to assess cell cycle arrest or induction of apoptosis. |
| Western Blotting | To investigate the modulation of specific protein expression or signaling pathways. | Probing for changes in the phosphorylation status of key signaling proteins. |
| Isothermal Titration Calorimetry (ITC) | To directly measure the thermodynamics of binding to a molecular target. | Characterizing the binding enthalpy and entropy to a purified protein. |
Computational Approaches in Mechanistic Biology (e.g., Molecular Dynamics Simulations)
Computational methods are invaluable for predicting and rationalizing the interactions of small molecules with biological targets.
Molecular Docking: This technique would be used to predict the preferred binding orientation of this compound within the active site of potential enzyme or receptor targets. Docking studies can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the dynamic behavior of the compound when bound to its target protein over time. frontiersin.org These simulations provide a more realistic model of the biological system and can be used to assess the stability of the binding pose predicted by docking and to calculate binding free energies.
Quantum Mechanics/Molecular Mechanics (QM/MM): For a detailed understanding of enzymatic reaction mechanisms or electronic properties like electron transfer, QM/MM methods can be utilized. These approaches treat the active site with high-level quantum mechanics while the rest of the protein and solvent are described by classical molecular mechanics.
These computational tools, when used in conjunction with experimental data, can provide a comprehensive picture of the mechanistic biology of this compound.
Materials Science and Design Principles for Functional Applications
Application of 1,2,4-Triazines in Organic Optoelectronics
The electron-deficient nature of the 1,2,4-triazine (B1199460) ring makes its derivatives, including 5-(4-Nitrophenyl)-1,2,4-triazin-3-amine, promising candidates for various applications in organic optoelectronics. researchgate.net Their ability to accept and transport electrons is a key feature that is exploited in the design of organic electronic devices. nih.gov
N-type organic semiconductors are characterized by their ability to transport electrons. The electron-deficient 1,2,4-triazine core serves as an excellent electron acceptor unit, which is a fundamental requirement for n-type materials. semicon-storage.com When incorporated into a larger molecular or polymeric structure, the triazine moiety can facilitate the injection and transport of electrons. The presence of the strongly electron-withdrawing 4-nitrophenyl group in this compound further enhances this electron-accepting capability. This makes the compound and its derivatives potential components in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs) where efficient electron transport is crucial.
The design of n-type semiconductors often involves creating a low-lying Lowest Unoccupied Molecular Orbital (LUMO) to facilitate electron injection from the cathode. The combination of the triazine ring and the nitrophenyl group in this compound is expected to result in a low LUMO energy level, a desirable characteristic for an n-type semiconductor.
| Property | Description | Relevance to N-Type Semiconductors |
| Electron Affinity | The energy released when an electron is added to a neutral atom or molecule to form a negative ion. | High electron affinity, facilitated by the electron-deficient triazine ring, is crucial for efficient electron acceptance and transport. |
| LUMO Energy Level | The energy of the Lowest Unoccupied Molecular Orbital. | A low LUMO energy level is required for efficient electron injection from the electrode and for creating a driving force for charge separation in solar cells. |
| Electron Mobility | The ease with which an electron can move through a material under the influence of an electric field. | High electron mobility is essential for efficient charge transport and high device performance. |
In dye-sensitized solar cells (DSSCs), a dye molecule absorbs light and injects an electron into a wide-bandgap semiconductor, typically titanium dioxide (TiO2). mdpi.com Organic dyes based on a donor-π-acceptor (D-π-A) architecture are commonly used. The 1,2,4-triazine core can function as a potent electron acceptor in such dyes. researchgate.netconsensus.app For this compound, the 3-amine group can act as an electron donor, while the 5-(4-nitrophenyl) group, along with the triazine ring, serves as the electron acceptor. This intramolecular charge transfer character is beneficial for efficient photoinduced electron injection into the semiconductor's conduction band.
For a dye to be effective in a DSSC, its Highest Occupied Molecular Orbital (HOMO) and LUMO energy levels must be appropriately aligned with the redox potential of the electrolyte and the conduction band edge of the semiconductor, respectively. d-nb.info The HOMO of the dye should be more positive than the redox potential of the electrolyte (typically I-/I3-) to allow for dye regeneration. The LUMO of the dye should be more negative than the conduction band edge of the semiconductor to ensure efficient electron injection. nih.gov The tunability of the electronic properties of 1,2,4-triazine derivatives through substituent modification allows for the optimization of these energy levels.
| Parameter | Desired Property for DSSC Dyes | Role of this compound |
| HOMO Energy Level | More positive than the electrolyte's redox potential. | The amine group can be tailored to adjust the HOMO level for efficient dye regeneration. |
| LUMO Energy Level | More negative than the semiconductor's conduction band edge. | The triazine and nitrophenyl groups contribute to a low-lying LUMO, facilitating electron injection. |
| Molar Extinction Coefficient | High in the visible region of the solar spectrum. | The extended π-conjugation can lead to strong light absorption. |
| Adsorption to Semiconductor | Strong anchoring to the semiconductor surface. | The amine or other functional groups can be modified to act as anchoring groups to the TiO2 surface. |
Design Principles for Polymeric Materials
The incorporation of 1,2,4-triazine units into polymer backbones can impart desirable thermal and electronic properties. ontosight.ai The high nitrogen content and aromatic nature of the triazine ring contribute to the thermal stability of the resulting polymers. rsc.org From an electronic standpoint, the electron-deficient character of the triazine can be utilized to create polymers with specific charge transport properties. For instance, alternating copolymerization of an electron-rich (donor) monomer with a 1,2,4-triazine-containing (acceptor) monomer can lead to donor-acceptor polymers with low bandgaps, which are of interest for organic solar cell applications.
The design of triazine-based polymers can be approached through several synthetic strategies. Polycondensation reactions, where bifunctional triazine monomers are reacted with other bifunctional monomers, are a common method. The functional groups on the triazine ring, such as the amine group in this compound, can be utilized for polymerization. For example, the amine group could react with diacyl chlorides to form polyamides or with diisocyanates to form polyureas. The nitrophenyl group can also be chemically modified to introduce other polymerizable functionalities.
| Polymer Type | Design Principle | Potential Properties |
| Polyamides/Polyimides | Condensation polymerization of diamine-functionalized triazines with diacyl chlorides or dianhydrides. | High thermal stability, mechanical strength. |
| Donor-Acceptor Copolymers | Alternating copolymerization of electron-rich and triazine-containing monomers. | Tunable electronic properties, narrow bandgaps for optoelectronic applications. |
| Cross-linked Polymers | Use of tri- or multifunctional triazine monomers to form network polymers. | High solvent resistance, dimensional stability. |
Coordination Chemistry and Metal Complexation Principles
The nitrogen atoms of the 1,2,4-triazine ring possess lone pairs of electrons and can act as ligands to coordinate with metal ions. tandfonline.com The specific coordination mode can vary depending on the substituents on the triazine ring and the nature of the metal ion. nih.gov Derivatives of 1,2,4-triazine have been shown to form complexes with a variety of transition metals, lanthanides, and actinides. researchgate.netresearchgate.net The resulting metal complexes can exhibit interesting magnetic, optical, and catalytic properties.
In the case of this compound, the triazine ring offers multiple potential coordination sites (N1, N2, and N4). The exocyclic amine group at the 3-position can also participate in metal coordination, potentially leading to the formation of chelate rings, which enhance the stability of the complex. The formation of mononuclear or polynuclear complexes is possible, depending on the reaction conditions and the stoichiometry of the reactants. rsc.org The nitrophenyl group can influence the electronic properties of the ligand and, consequently, the properties of the resulting metal complex.
| Metal Ion | Potential Coordination Geometry | Potential Applications of Complexes |
| Transition Metals (e.g., Cu(II), Co(II), Ni(II)) | Octahedral, tetrahedral, square planar | Catalysis, magnetic materials, anticancer agents tandfonline.com |
| Lanthanides (e.g., Eu(III), Tb(III)) | High coordination numbers (e.g., 8, 9) | Luminescent materials, sensors |
| Actinides (e.g., Am(III)) | Variable coordination geometries | Nuclear waste separation |
Theoretical Prediction of Material Properties (e.g., Oxidation Potentials)
Computational chemistry methods, such as Density Functional Theory (DFT), are powerful tools for predicting the material properties of molecules like this compound before their synthesis and characterization. d-nb.info These theoretical calculations can provide valuable insights into the electronic structure, molecular geometry, and spectroscopic properties of the compound.
Key properties that can be predicted include the energies of the HOMO and LUMO, which are related to the ionization potential and electron affinity, respectively. The HOMO-LUMO energy gap is a crucial parameter that provides an estimate of the electronic excitation energy and can be correlated with the material's color and electrochemical bandgap. Oxidation and reduction potentials, which are important for understanding the electrochemical behavior of the material in devices like batteries or electrochromic windows, can also be calculated. Machine learning models, trained on datasets of known compounds, are also emerging as a powerful tool for the rapid prediction of properties like redox potentials. chemrxiv.orgchemrxiv.org
| Property | Theoretical Method | Significance |
| HOMO/LUMO Energies | DFT, Time-Dependent DFT (TD-DFT) | Predicts ionization potential, electron affinity, and charge transport characteristics. |
| HOMO-LUMO Gap | DFT, TD-DFT | Correlates with the electronic absorption spectrum and electrochemical stability. |
| Oxidation/Reduction Potentials | DFT with a suitable solvent model | Predicts the ease of removing or adding an electron, crucial for redox-active materials. |
| Molecular Geometry | DFT optimization | Provides insights into molecular packing in the solid state, which affects charge transport. |
| Absorption Spectra | TD-DFT | Predicts the wavelengths of light the molecule will absorb, important for optoelectronic applications. |
Q & A
Q. What are the recommended synthetic routes for 5-(4-nitrophenyl)-1,2,4-triazin-3-amine, and how can purity be optimized?
The synthesis of triazine derivatives often employs one-pot or solvent-free strategies. For example, 4,6-disubstituted triazin-2-amines can be synthesized via cotrimerization of nitriles with guanidine derivatives under controlled conditions . Adapting this method, the target compound may be synthesized by reacting 4-nitrobenzonitrile with a guanidine precursor. Purity optimization involves:
- Chromatographic purification : Use reverse-phase HPLC with a C18 column (e.g., 70% acetonitrile/water mobile phase) to isolate the product.
- Crystallization : Recrystallize from ethanol/water mixtures to remove impurities.
- Spectroscopic validation : Confirm purity via NMR (e.g., δ 8.3 ppm for aromatic protons of the nitrophenyl group) and HPLC (>98% purity threshold) .
Q. How should researchers characterize the molecular structure of this compound?
Key techniques include:
- Single-crystal X-ray diffraction : Resolve bond lengths and angles (e.g., triazine ring planarity, nitro group orientation) .
- FT-IR spectroscopy : Identify characteristic bands (e.g., N–H stretch at ~3300 cm⁻¹ for the amine, NO₂ asymmetric stretch at ~1520 cm⁻¹) .
- Mass spectrometry : Confirm molecular weight (calculated m/z = 244.21 for C₉H₇N₅O₂) with ESI-MS in positive ion mode .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Antimicrobial screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria via broth microdilution (MIC determination) .
- Receptor binding assays : Assess adenosine receptor antagonism using radioligand displacement (e.g., competition with [³H]CGS21680 for A₂A receptors), given structural similarity to known triazine-based antagonists .
Advanced Research Questions
Q. How can researchers resolve contradictory data in biological activity across different studies?
Contradictions may arise from:
- Impurity artifacts : Re-evaluate synthetic batches via LC-MS to detect by-products (e.g., nitro-reduction products or unreacted intermediates).
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and include positive controls (e.g., 5-(4-fluorophenyl) analogs for receptor studies) .
- Solubility issues : Use DMSO stock solutions at ≤0.1% v/v to avoid cytotoxicity artifacts .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound?
- Derivatization : Synthesize analogs with substituent variations (e.g., replacing nitro with cyano or methyl groups) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with adenosine receptors or microbial enzymes .
- Pharmacophore mapping : Overlay electrostatic potentials (e.g., using Schrödinger’s Phase) to identify critical functional groups .
Q. How can researchers design experiments to probe the compound’s mechanism of action?
- Kinetic studies : Measure time-dependent inhibition of target enzymes (e.g., bacterial dihydrofolate reductase) via stopped-flow spectroscopy .
- Cellular uptake assays : Use fluorescent tagging (e.g., BODIPY-conjugated derivatives) and confocal microscopy to track subcellular localization .
- Gene expression profiling : Perform RNA-seq on treated microbial cultures to identify upregulated resistance genes .
Safety and Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
